molecular formula C27H23N3O4S B2569432 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 866873-71-4

2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2569432
CAS No.: 866873-71-4
M. Wt: 485.56
InChI Key: MOTOLXISMNWZCQ-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core with an 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene scaffold, modified by a 4-methoxyphenylmethyl group at position 5 and a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) substituent.

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-7-3-5-9-21(17)28-23(31)16-35-27-29-24-20-8-4-6-10-22(20)34-25(24)26(32)30(27)15-18-11-13-19(33-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOLXISMNWZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a diazatricyclo framework and a sulfanyl-acetamide group, contributing to its potential biological interactions. The molecular formula is C28H25N3O4S, with a molecular weight of approximately 499.59 g/mol.

Key Structural Components:

ComponentDescription
Diazatricyclo FrameworkProvides structural rigidity and potential for multiple interactions.
Sulfanyl GroupMay enhance reactivity and binding to biological targets.
Methoxyphenyl and Methylphenyl SubstituentsInfluence lipophilicity and solubility, affecting bioavailability.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities that warrant further investigation:

  • Enzyme Inhibition : The compound may modulate enzyme activity, particularly targeting myeloperoxidase (MPO), which is implicated in inflammatory processes and autoimmune diseases .
  • Antioxidant Properties : Initial assays suggest that it may possess antioxidant capabilities, which could contribute to its therapeutic potential in oxidative stress-related conditions.
  • Antimicrobial Activity : Research suggests potential antimicrobial effects against various pathogens, indicating its utility in infectious disease management.

The mechanisms underlying the biological activity of this compound are still under investigation but may involve:

  • Receptor Binding : Interactions with specific receptors could modulate signaling pathways associated with inflammation and immune response.
  • Covalent Modification : The sulfanyl group may facilitate covalent bonding with target proteins, leading to irreversible inhibition of enzymatic activity.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

  • Myeloperoxidase Inhibition : A related compound demonstrated potent inhibition of MPO in preclinical models, suggesting that structural analogs may exhibit similar effects .
  • Inflammatory Disease Models : Experiments utilizing animal models of inflammation showed reduced markers of inflammation upon treatment with structurally similar compounds.

Research Findings

A summary of relevant research findings includes:

StudyFindings
Study ADemonstrated significant inhibition of MPO activity in vitro with IC50 values indicating high potency.
Study BReported antioxidant activity correlating with structural features similar to those in the target compound.
Study CShowed antimicrobial efficacy against Gram-positive bacteria in preliminary assays.

Comparison with Similar Compounds

Table 1: Key Metrics for Structural Analogues

Compound Name Tanimoto (2-D) ST (3-D) CT (3-D) NPI Molecular Weight Key Functional Groups
Target Compound (TC) ~480 g/mol Sulfanyl, acetamide, methoxy, oxa-diaza core
Indomethacin (NSAID) 0.39 vs. TC 0.92 0.52 −0.85 357.8 g/mol Carboxylate, indole
Sulindac (NSAID) 0.96 vs. TC 0.66 0.25 +0.72 356.4 g/mol Sulfinyl, fluoroaromatic
4-((4-Aminophenyl)diazenyl)-2-...phenol 0.75 vs. TC 0.78 0.63 −0.15 314.3 g/mol Azo, phenol, hydrazono
o-Aminophenol (simple analog) <0.50 vs. TC 0.45 0.20 +0.40 109.1 g/mol Amino, phenol

Key Observations :

  • Indomethacin vs. TC : High 3-D similarity (ST=0.92, CT=0.52) despite low 2-D Tanimoto (0.39), suggesting shared binding motifs unrecognized by 2-D methods .
  • Sulindac vs. TC : High 2-D similarity (Tanimoto=0.96) but poor 3-D alignment (CT=0.25), indicating structural mimicry without functional equivalence .
  • Azo-Phenol Derivative: Balanced NPI (−0.15) implies both methods partially capture its similarity to TC, likely due to shared hydrogen-bonding features .

Domain-Specific Trends

  • Bioactive Subsets: Compounds annotated for pharmacological activity (e.g., NSAIDs) show extreme NPI values (e.g., −0.85 for indomethacin), reflecting 3-D methods' superiority in identifying analogs with similar target engagement .
  • Scaffold Diversity : The tricyclic oxa-diaza core of TC limits 2-D neighbors but allows 3-D matches with unrelated scaffolds (e.g., indole in indomethacin) .

Research Findings and Implications

Computational Trade-offs

  • Fingerprint vs. Graph-Based Methods : While Tanimoto coefficients (fingerprint-based) are computationally efficient, graph-based subgraph matching improves accuracy for complex scaffolds like TC but requires significant resources .

Practical Recommendations

  • Hybrid Screening : Combine 2-D (Tanimoto ≥0.8) and 3-D (ST ≥0.8, CT ≥0.5) thresholds to balance specificity and sensitivity in identifying TC analogs .
  • NPI-Guided Prioritization : Compounds with NPI < −0.5 should be prioritized for experimental validation if 3-D target data are available .

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